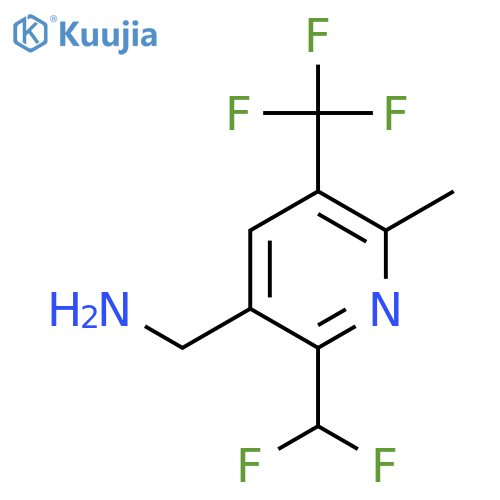

Cas no 1805071-65-1 (3-(Aminomethyl)-2-(difluoromethyl)-6-methyl-5-(trifluoromethyl)pyridine)

1805071-65-1 structure

商品名:3-(Aminomethyl)-2-(difluoromethyl)-6-methyl-5-(trifluoromethyl)pyridine

CAS番号:1805071-65-1

MF:C9H9F5N2

メガワット:240.173179388046

CID:4897765

3-(Aminomethyl)-2-(difluoromethyl)-6-methyl-5-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 3-(Aminomethyl)-2-(difluoromethyl)-6-methyl-5-(trifluoromethyl)pyridine

-

- インチ: 1S/C9H9F5N2/c1-4-6(9(12,13)14)2-5(3-15)7(16-4)8(10)11/h2,8H,3,15H2,1H3

- InChIKey: ABZLVVNHYOCONK-UHFFFAOYSA-N

- ほほえんだ: FC(C1=C(C)N=C(C(F)F)C(CN)=C1)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 230

- トポロジー分子極性表面積: 38.9

- 疎水性パラメータ計算基準値(XlogP): 1.6

3-(Aminomethyl)-2-(difluoromethyl)-6-methyl-5-(trifluoromethyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029017637-1g |

3-(Aminomethyl)-2-(difluoromethyl)-6-methyl-5-(trifluoromethyl)pyridine |

1805071-65-1 | 95% | 1g |

$3,184.50 | 2022-04-01 | |

| Alichem | A029017637-500mg |

3-(Aminomethyl)-2-(difluoromethyl)-6-methyl-5-(trifluoromethyl)pyridine |

1805071-65-1 | 95% | 500mg |

$1,617.60 | 2022-04-01 | |

| Alichem | A029017637-250mg |

3-(Aminomethyl)-2-(difluoromethyl)-6-methyl-5-(trifluoromethyl)pyridine |

1805071-65-1 | 95% | 250mg |

$999.60 | 2022-04-01 |

3-(Aminomethyl)-2-(difluoromethyl)-6-methyl-5-(trifluoromethyl)pyridine 関連文献

-

2. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

-

3. Book reviews

-

Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793

-

Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511

1805071-65-1 (3-(Aminomethyl)-2-(difluoromethyl)-6-methyl-5-(trifluoromethyl)pyridine) 関連製品

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬